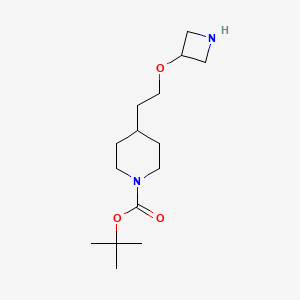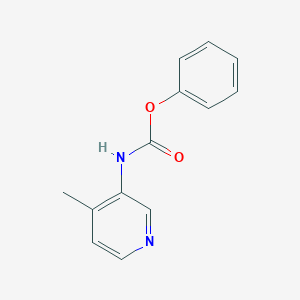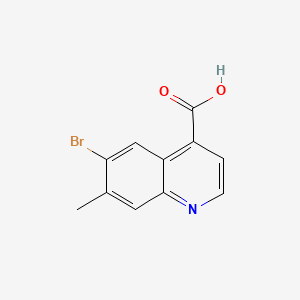
6-Bromo-7-methyl-4-quinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-methyl-4-quinolinecarboxylic acid is a quinoline derivative with a bromine atom at the 6th position, a methyl group at the 7th position, and a carboxylic acid group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl-4-quinolinecarboxylic acid typically involves the bromination of 7-methylquinoline followed by carboxylation. One common method is the bromination of 7-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromo-7-methylquinoline is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a base like potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-7-methyl-4-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 6-Bromo-7-carboxyquinoline-4-carboxylic acid.
Reduction: 6-Bromo-7-methyl-4-quinolinecarbinol.
Substitution: 6-Methoxy-7-methyl-4-quinolinecarboxylic acid.
Aplicaciones Científicas De Investigación
6-Bromo-7-methyl-4-quinolinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-7-methyl-4-quinolinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-quinolinecarboxylic acid: Lacks the methyl group at the 7th position.
7-Methyl-4-quinolinecarboxylic acid: Lacks the bromine atom at the 6th position.
4-Quinolinecarboxylic acid: Lacks both the bromine atom and the methyl group.
Uniqueness
6-Bromo-7-methyl-4-quinolinecarboxylic acid is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H8BrNO2 |
|---|---|
Peso molecular |
266.09 g/mol |
Nombre IUPAC |
6-bromo-7-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2/c1-6-4-10-8(5-9(6)12)7(11(14)15)2-3-13-10/h2-5H,1H3,(H,14,15) |
Clave InChI |
VPQDTXRBUMYOKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC=CC(=C2C=C1Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


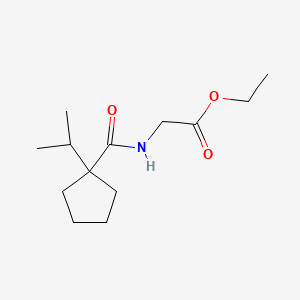
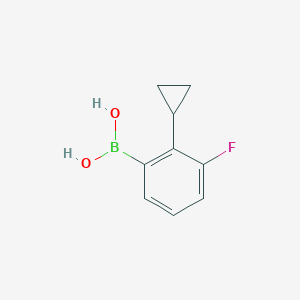
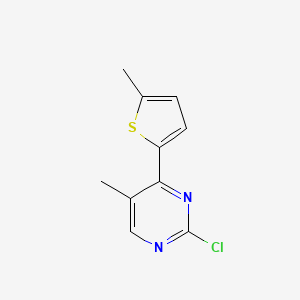

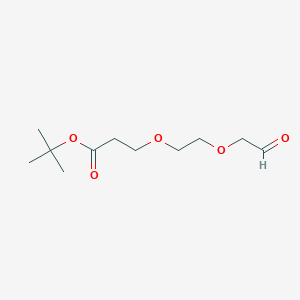
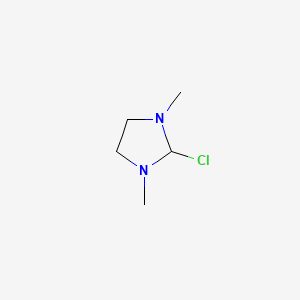
![4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13929040.png)
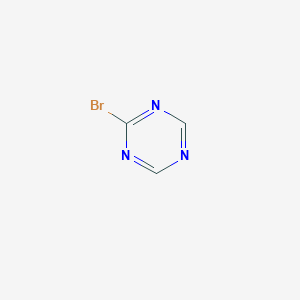
![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)
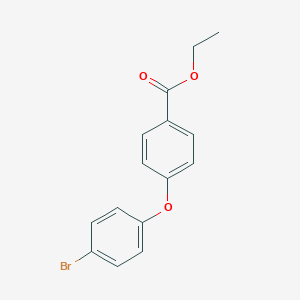
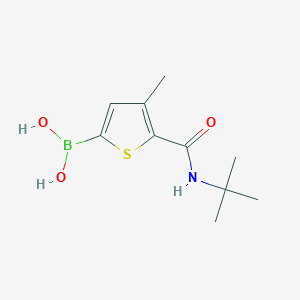
![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)
